3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction can be carried out under various conditions, including microwave-assisted processes, which offer the advantages of shorter reaction times and higher yields . The regioselectivity of the reaction can be controlled using specific leaving groups, and the reaction proceeds via an addition–elimination mechanism .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput synthesis and optimization of reaction conditions for scalability, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂) and Pd/C catalyst.
Substitution: Various nucleophiles, such as amines or alkoxides, under appropriate conditions.
Major Products
Reduction: 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Substitution: Derivatives with different functional groups replacing the nitro group.
Scientific Research Applications
3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as protein kinase domains. The compound can bind to amino acid residues and protein molecule receptors, thereby influencing cell proliferation, apoptosis, and gene expression . Molecular docking studies have shown that this compound can effectively bind to target proteins, which may explain its biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities and structural features.
3-halo-pyrazolo[1,5-a]pyrimidines: Compounds with halogen substituents at the 3-position, known for their anxiolytic properties.
Uniqueness
3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific nitro group at the 3-position, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable target for further research .
Properties
CAS No. |
2639446-42-5 |
---|---|
Molecular Formula |
C7H4N4O4 |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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